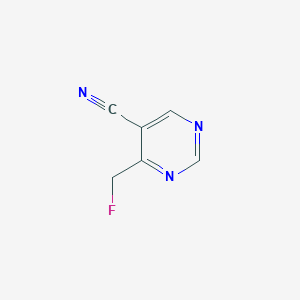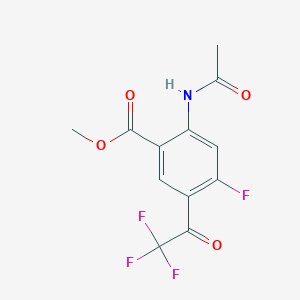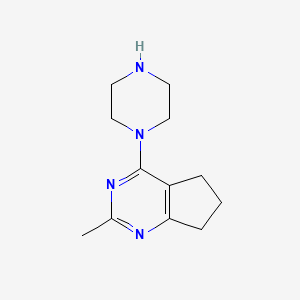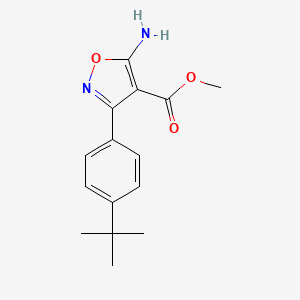
4-Fluoromethyl-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoromethyl-pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol This compound is characterized by a pyrimidine ring substituted with a fluoromethyl group at the 4-position and a cyano group at the 5-position
Preparation Methods
The synthesis of 4-Fluoromethyl-pyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-pyrimidine-5-carbonitrile with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions . The reaction typically proceeds as follows:
4-Chloromethyl-pyrimidine-5-carbonitrile+KF→this compound+KCl
Chemical Reactions Analysis
4-Fluoromethyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium azide (NaN3) can yield 4-azidomethyl-pyrimidine-5-carbonitrile.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include substituted pyrimidines, carboxylic acids, and primary amines .
Scientific Research Applications
4-Fluoromethyl-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Industry: While not widely used in industrial applications, it has potential as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-Fluoromethyl-pyrimidine-5-carbonitrile is primarily related to its interaction with biological targets such as enzymes and receptors. The fluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Fluoromethyl-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Tegafur: Another anticancer drug that is a prodrug of 5-fluorouracil.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
4-(fluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-1-6-5(2-8)3-9-4-10-6/h3-4H,1H2 |
InChI Key |
ITPQZSPYAQEUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CF)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122631.png)


![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)
![4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122667.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B15122682.png)
![5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B15122690.png)

![1-(2,3-Dimethylphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15122702.png)

